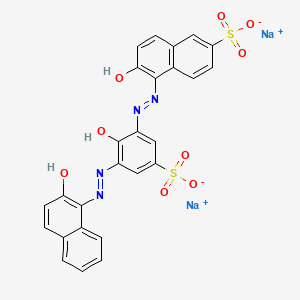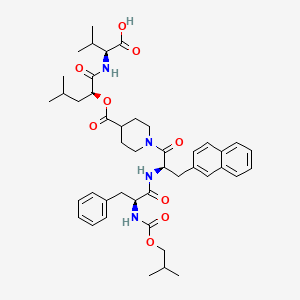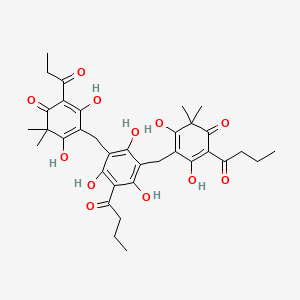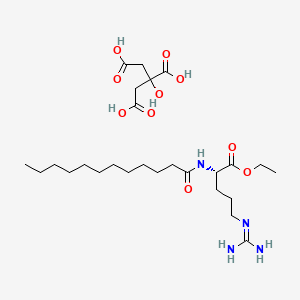
Ethyl-N-alpha-lauroyl-L-arginate citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-Nα-lauroyl-L-arginate citrate: (ELA) is an amino acid-based cationic surfactant. It is synthesized from three key components: L-arginine, lauric acid, and ethanol. . Notably, it displays excellent antimicrobial activity against a broad range of microorganisms.
Preparation Methods
Synthetic Routes::
Esterification: L-arginine reacts with ethanol to form an ester.
Reaction with Lauroyl Chloride: The ester is then reacted with lauroyl chloride to produce ELA.
Hydrochloride Salt Formation: The resulting ethyl lauroyl arginate is recovered as the hydrochloride salt (ELA·HCl).
Chemical Reactions Analysis
ELA undergoes various reactions:
Ester Hydrolysis: ELA can be hydrolyzed back to L-arginine and lauric acid.
Antimicrobial Action: ELA disrupts microbial cell membranes due to its cationic nature, leading to cell death.
Esterification: Ethanol, acid catalyst (e.g., sulfuric acid).
Lauroyl Chloride Reaction: Lauroyl chloride, base (e.g., sodium hydroxide).
Hydrochloride Salt Formation: Hydrochloric acid.
Scientific Research Applications
ELA finds applications in:
Food Preservation: ELA enhances microbiological safety and quality in food products.
Cosmetics: Used as a preservative in cosmetics (except lip products, oral hygiene products, and sprays).
Pharmaceuticals: Suppresses microbial growth in pharmaceuticals.
Mechanism of Action
Cell Membrane Disruption: ELA’s cationic structure interacts with microbial cell membranes, causing permeability changes and cell lysis.
Molecular Targets: Bacterial cell membranes, fungal cell walls.
Comparison with Similar Compounds
- ELA stands out for its potent antimicrobial activity.
- Similar Compounds: Other cationic surfactants like benzalkonium chloride, cetylpyridinium chloride.
Properties
CAS No. |
153217-76-6 |
|---|---|
Molecular Formula |
C26H48N4O10 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H40N4O3.C6H8O7/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;7-3(8)1-6(13,5(11)12)2-4(9)10/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t17-;/m0./s1 |
InChI Key |
RSHRLSPBVYVNGL-LMOVPXPDSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


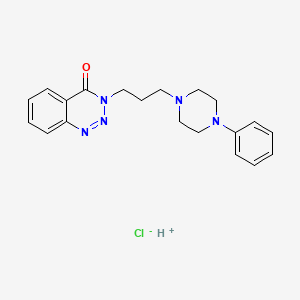
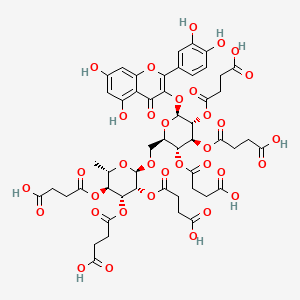


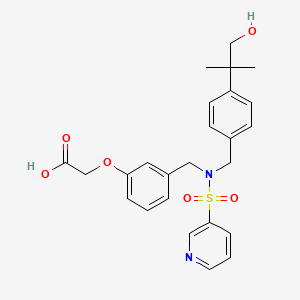
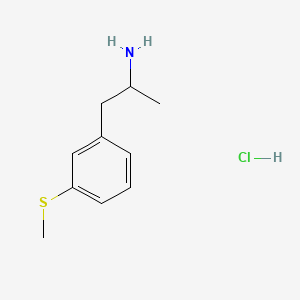
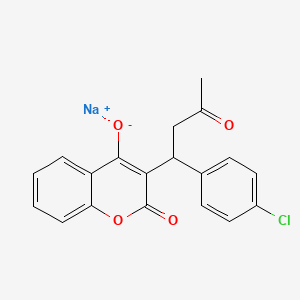

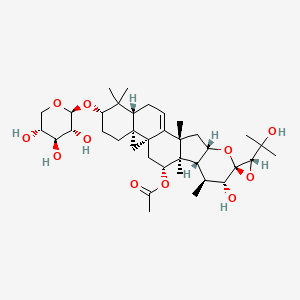
![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)
